Welcome to the BenchChem Online Store!
molecular formula C7H18N2O2 B2578461 2,2-Bis(aminoethoxy)propane CAS No. 127090-71-5

2,2-Bis(aminoethoxy)propane

Cat. No. B2578461
M. Wt: 162.233
InChI Key: YDMYVTCIPQGGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05191015

Procedure details

2,2-Di-(2-phthalimidoethoxy)propane (46.2 gm, 0.11 mole), sodium hydroxide (43.7 gm, 1.10 mole) and 100 mL of H2O were combined and refluxed for 20 hours. After cooling this solution was extracted with p-dioxane in a liquid-liquid extractor for 20 hours. The p-dioxane was removed by rotary evaporation to give a yellow oil. The oil was distilled under reduced pressure yielding 12.5 gm of a clear colourless oil: 0.077 mole, 71%. bp 107°-110° C./0.18 mm Hg. NMR δ(CDCl3)3.41(tr, 4 H, J=6 Hz, CH2O), 2.78(tr, 4 H, J=6 Hz, NCH2), 1.33 (s, 6 H, geminal (CH3)2), 1.20(s, 4 H, NH2).
Name
2,2-Di-(2-phthalimidoethoxy)propane
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH2:7][O:8][C:9]([O:12][CH2:13][CH2:14][N:15]2C(=O)C3=CC=CC=C3C2=O)([CH3:11])[CH3:10])C(=O)C2=CC=CC=C12.[OH-].[Na+]>O>[NH2:15][CH2:14][CH2:13][O:12][C:9]([O:8][CH2:7][CH2:6][NH2:5])([CH3:10])[CH3:11] |f:1.2|

Inputs

Step One
Name
2,2-Di-(2-phthalimidoethoxy)propane
Quantity
46.2 g
Type
reactant
Smiles
C1(C=2C(C(N1CCOC(C)(C)OCCN1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
Step Two
Name
Quantity
43.7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling this solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with p-dioxane in a liquid-liquid extractor for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The p-dioxane was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCOC(C)(C)OCCN
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.